molecular formula C24H24O6 B1246270 Garciniaxanthone F

Garciniaxanthone F

Cat. No. B1246270
M. Wt: 408.4 g/mol
InChI Key: OZJCGTVVJDALBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Garciniaxanthone F is an organic heteropentacyclic compound that is 6H-furo[3,2-c]xanthen-6-one substituted by hydroxy groups at positions 7 and 10, 2-methoxypropan-2-yl group at position 2 and a 2-methylbut-3-en-2-yl group at position 8. Isolated from the woods of Garcinia subelliptica, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a cyclic ether, a polyphenol, a cyclic ketone and an organic heterotetracyclic compound.

Scientific Research Applications

Antioxidant and Chemopreventive Properties

Research has shown that compounds related to Garciniaxanthone, such as those from Garcinia mangostana, possess antioxidant activities. For instance, compounds like alpha-mangostin exhibited significant activity in preventing preneoplastic lesions in a mouse mammary organ culture assay, indicating a potential role in cancer chemoprevention (Jung et al., 2006).

Anticancer Activities

Studies on Garcinia xanthochymus have isolated new xanthones with anticancer properties. These compounds, including a new xanthone named garciniaxanthone I, demonstrated significant anti-proliferative activities on various human tumor cell lines and induced apoptosis in HepG2 cells via the mitochondrial pathway. This suggests a potential application in liver cancer treatment (Jin et al., 2019).

Anti-androgenic Effects

Hydroxyxanthones from Garcinia subelliptica have been reported to act as anti-androgens in prostate cancer cells. These compounds, including subelliptenone F, inhibited androgen receptor transcriptional activity and could be potential candidates for developing new anti-androgenic molecules (Shakui et al., 2014).

Antimalarial Properties

Compounds from Garcinia polyantha, including xanthones like garciniaxanthone I, have shown antimalarial activity against Plasmodium falciparum. This supports the traditional use of Garcinia species in treating malaria and highlights the potential of these compounds in developing new antimalarial drugs (Lannang et al., 2008).

Antioxidant and Anti-inflammatory Activities

Garcinia species, including those containing xanthones, have demonstrated significant antioxidant and anti-inflammatory activities. This is relevant in the context of various diseases and metabolic disorders associated with oxidative stress (Kazmierczak et al., 2023).

properties

Product Name

Garciniaxanthone F

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

7,10-dihydroxy-2-(2-methoxypropan-2-yl)-8-(2-methylbut-3-en-2-yl)furo[3,2-c]xanthen-6-one

InChI

InChI=1S/C24H24O6/c1-7-23(2,3)14-11-15(25)22-17(19(14)27)18(26)13-9-8-12-10-16(24(4,5)28-6)29-20(12)21(13)30-22/h7-11,25,27H,1H2,2-6H3

InChI Key

OZJCGTVVJDALBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=C(O4)C(C)(C)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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